molecular formula C10H14F6N2O5 B2551760 N-(oxetan-3-yl)azetidin-3-amine bis(trifluoroacetic acid) CAS No. 2138212-72-1

N-(oxetan-3-yl)azetidin-3-amine bis(trifluoroacetic acid)

Cat. No. B2551760
CAS RN: 2138212-72-1
M. Wt: 356.221
InChI Key: LXNNBRDMCRIOQY-UHFFFAOYSA-N
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Description

“N-(oxetan-3-yl)azetidin-3-amine bis(trifluoroacetic acid)” is a chemical compound with the CAS Number: 2138212-72-1 . It has a molecular weight of 356.22 . The IUPAC name for this compound is N-(oxetan-3-yl)azetidin-3-amine bis(2,2,2-trifluoroacetate) .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H12N2O.2C2HF3O2/c1-5(2-7-1)8-6-3-9-4-6;23-2(4,5)1(6)7/h5-8H,1-4H2;2(H,6,7) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder . It is stored at a temperature of -10 degrees .

Scientific Research Applications

Efficient Synthesis of Antibiotic Analogues

The research by Jenkinson et al. (2004) demonstrates the highly regioselective synthesis of oxetane carboxylates, which are crucial scaffolds for developing methyl and hydroxymethyl analogues of the antibiotic oxetin. Their work underscores the utility of oxetane rings in creating antibiotic structures, highlighting the potential of N-(oxetan-3-yl)azetidin-3-amine derivatives in antibiotic research (Jenkinson, Harris, & Fleet, 2004).

Trifluoroacetic Acid in Multicomponent Coupling Reactions

Roy et al. (2015) explored the trifluoroacetic acid (TFA)-promoted coupling of aziridines, arynes, and water, leading to N-aryl β-amino alcohol derivatives. This work illustrates TFA's role in facilitating reactions that produce structurally complex and biologically relevant molecules, potentially paving the way for the synthesis of N-(oxetan-3-yl)azetidin-3-amine derivatives through similar methodologies (Roy, Baviskar, & Biju, 2015).

Novel Heterocyclic Amino Acid Derivatives

Gudelis et al. (2023) described an efficient synthetic route for new heterocyclic amino acid derivatives containing azetidine and oxetane rings. These compounds, derived from aza-Michael addition and subsequent reactions, showcase the versatility of the oxetan-3-yl and azetidin-3-yl motifs in generating novel compounds with potential applications in medicinal chemistry and drug design (Gudelis et al., 2023).

Nickel-Mediated Alkyl-Aryl Suzuki Coupling

Duncton et al. (2008) developed an efficient method for installing oxetan-3-yl and azetidin-3-yl motifs into aromatic systems using a nickel-mediated alkyl-aryl Suzuki coupling. This technique underscores the strategic incorporation of these motifs into complex molecules, offering avenues for the design of compounds with enhanced pharmacological profiles (Duncton et al., 2008).

Safety and Hazards

The safety information available indicates that this compound has the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-(oxetan-3-yl)azetidin-3-amine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.2C2HF3O2/c1-5(2-7-1)8-6-3-9-4-6;2*3-2(4,5)1(6)7/h5-8H,1-4H2;2*(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNNBRDMCRIOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)NC2COC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F6N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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